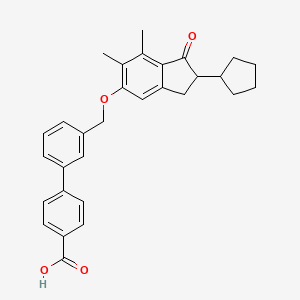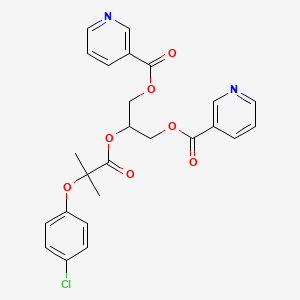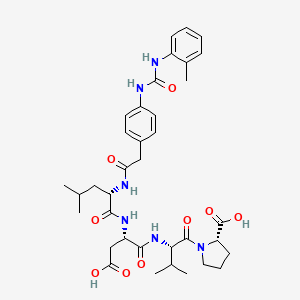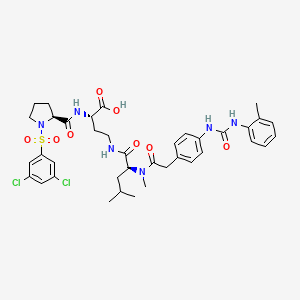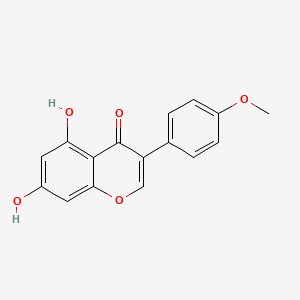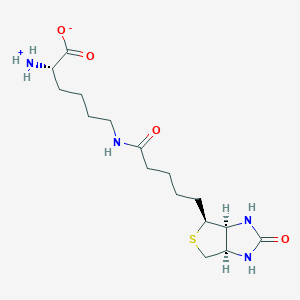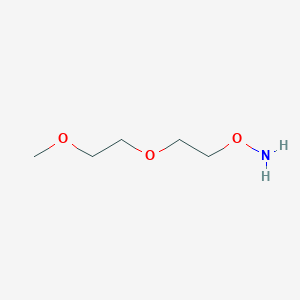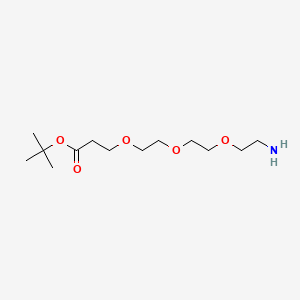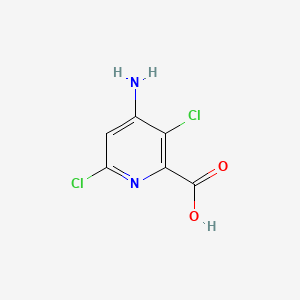
2-Cyclopropyl-3-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)oxy)-4-quinolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS 183920 is a small molecule drug developed by Bristol Myers Squibb. It is a potent angiotensin II receptor antagonist, specifically targeting the angiotensin II receptor type 1. This compound was initially investigated for its potential therapeutic applications in treating cardiovascular diseases, particularly hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS 183920 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The compound is synthesized through a series of chemical reactions, including condensation, cyclization, and esterification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of BMS 183920 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as crystallization, filtration, and chromatography are employed to purify the final product. The production process also includes stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
BMS 183920 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert BMS 183920 into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of BMS 183920. Substitution reactions result in compounds with different functional groups .
Scientific Research Applications
Chemistry: The compound is used as a reference standard in analytical chemistry for studying angiotensin II receptor antagonists.
Biology: BMS 183920 is employed in biological research to investigate the role of angiotensin II receptors in cellular processes.
Medicine: The compound has been explored for its therapeutic potential in treating hypertension and other cardiovascular diseases.
Mechanism of Action
BMS 183920 exerts its effects by antagonizing the angiotensin II receptor type 1. This receptor is involved in regulating blood pressure and fluid balance. By blocking the receptor, BMS 183920 inhibits the action of angiotensin II, a peptide hormone that causes blood vessels to constrict. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart .
Comparison with Similar Compounds
Similar Compounds
Losartan: Another angiotensin II receptor antagonist used to treat hypertension.
Valsartan: A similar compound with a comparable mechanism of action.
Irbesartan: Another angiotensin II receptor antagonist with similar therapeutic applications.
Uniqueness of BMS 183920
BMS 183920 is unique due to its specific chemical structure and high potency as an angiotensin II receptor antagonist. While other compounds like losartan, valsartan, and irbesartan share similar mechanisms of action, BMS 183920’s distinct molecular structure offers unique pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
153072-33-4 |
|---|---|
Molecular Formula |
C26H19N5O3 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-cyclopropyl-3-[4-[2-(2H-tetrazol-5-yl)phenyl]phenoxy]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C26H19N5O3/c32-26(33)22-20-7-3-4-8-21(20)27-23(16-9-10-16)24(22)34-17-13-11-15(12-14-17)18-5-1-2-6-19(18)25-28-30-31-29-25/h1-8,11-14,16H,9-10H2,(H,32,33)(H,28,29,30,31) |
InChI Key |
UVTFLTXWSSGYFE-UHFFFAOYSA-N |
SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2OC4=CC=C(C=C4)C5=CC=CC=C5C6=NNN=N6)C(=O)O |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2OC4=CC=C(C=C4)C5=CC=CC=C5C6=NNN=N6)C(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
153072-33-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-cyclopropyl-3-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)oxy)-4-quinolinecarboxylic acid BMS 183920 BMS-183920 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


